3-Amino-2-ethoxybenzoic acid
Overview
Description
3-Amino-2-ethoxybenzoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the ethoxy group at the second carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-ethoxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-ethoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors for the nitration and reduction steps, which allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-ethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: 3-Nitro-2-ethoxybenzoic acid.
Reduction: 3-Amino-2-ethoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-ethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-2-ethoxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The ethoxy and amino groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Amino-3-ethoxybenzoic acid: Positional isomer with the amino and ethoxy groups swapped.
3-Amino-4-ethoxybenzoic acid: Another positional isomer with the ethoxy group at the fourth carbon.
Uniqueness
3-Amino-2-ethoxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This unique structure allows it to participate in specific chemical reactions and interact with biological targets in ways that its isomers cannot .
Properties
IUPAC Name |
3-amino-2-ethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5H,2,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRPHLJWPJRMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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